

4-Chloro-6-methylnicotinonitrile molecular weight and formula

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Compound of Interest

Compound Name: 4-Chloro-6-methylnicotinonitrile

Cat. No.: B1591778

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An In-Depth Technical Guide to **4-Chloro-6-methylnicotinonitrile**: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

4-Chloro-6-methylnicotinonitrile is a substituted pyridine derivative that serves as a crucial heterocyclic building block in modern medicinal chemistry. Its unique arrangement of a chloro group, a methyl group, and a nitrile function on the pyridine scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitrile and chloro groups, combined with the directing effects of the methyl group, provides multiple reaction sites for further chemical modification. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its strategic application in the field of drug development for researchers and scientists.

Core Physicochemical and Structural Properties

The fundamental identity of **4-Chloro-6-methylnicotinonitrile** is defined by its molecular formula and weight, which are foundational for all stoichiometric and analytical procedures. Its structural and computed properties offer predictive insights into its behavior in chemical and biological systems.

Table 1: Key Properties of **4-Chloro-6-methylnicotinonitrile**

Property	Value	Source
Molecular Formula	C ₇ H ₅ ClN ₂	[1][2]
Molecular Weight	152.58 g/mol	[1][2]
CAS Number	38875-76-2	[1][3]
Appearance	Off-white fluffy solid	[3][4]
Synonym	4-chloro-6-Methylpyridine-3-carbonitrile	[1]
Topological Polar Surface Area (TPSA)	36.68 Å ²	[1]
LogP (Octanol-Water Partition Coeff.)	1.9151	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	0	[1]
Storage Conditions	Inert atmosphere, 2-8°C	[2]

Synthesis and Mechanistic Rationale

The synthesis of **4-Chloro-6-methylnicotinonitrile** is a well-documented procedure that transforms a hydrophilic precursor into a key chlorinated intermediate. The protocol described below is a robust method starting from 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide.

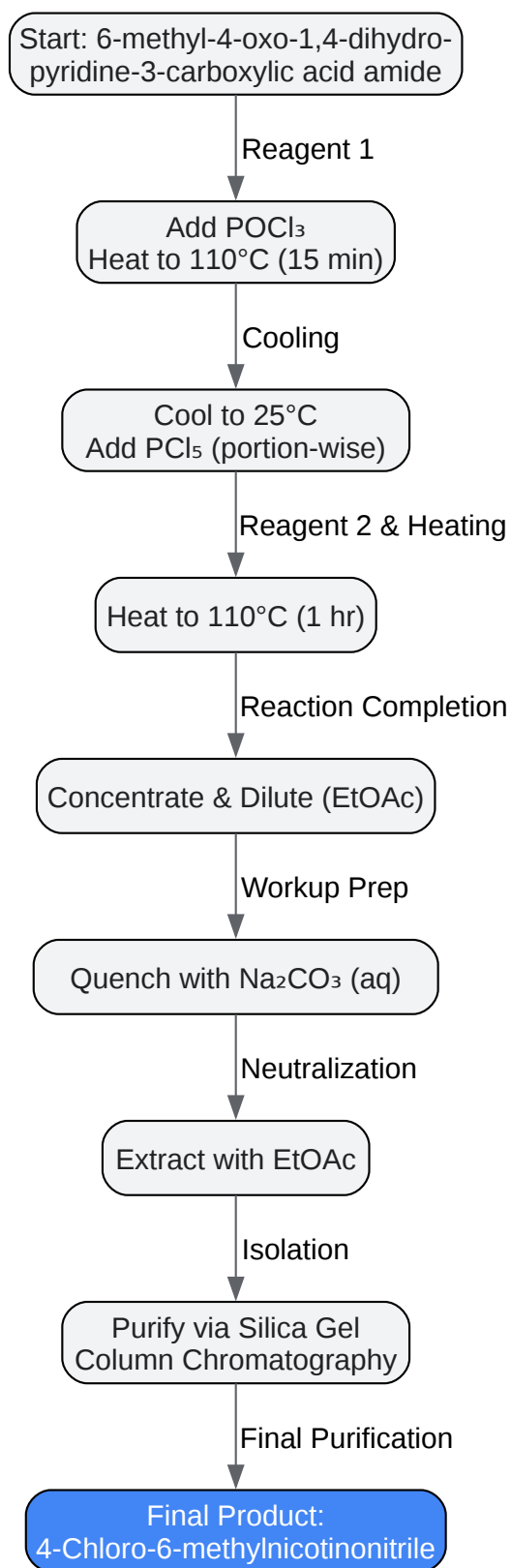
Experimental Protocol

A detailed, step-by-step methodology for the synthesis is as follows[3][4]:

- Initial Reaction: Suspend the starting material, 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide (20 g, 131.5 mmol), in phosphorus oxychloride (POCl₃, 62 mL, 580 mmol).

- **Heating:** Heat the suspension to 110°C for 15 minutes. This initial step facilitates the conversion of the amide to a nitrile and the keto group to a chloro group.
- **Addition of PCl₅:** Cool the reaction mixture to 25°C and add phosphorus pentachloride (PCl₅, 38.12 g, 183.4 mmol) in portions over 20 minutes.
 - **Causality:** Phosphorus pentachloride is a powerful chlorinating agent. Its addition ensures the complete conversion of the 4-oxo group to the 4-chloro functionality. The two reagents, POCl₃ and PCl₅, work in concert to achieve both chlorination and dehydration.
- **Second Heating Phase:** Heat the mixture again to 110°C for 1 hour to drive the reaction to completion.
- **Workup - Quenching:** After concentrating the mixture, dilute the residue with ethyl acetate (100 mL) and cool to 10°C. Carefully quench the reaction by adding an aqueous solution of sodium carbonate (200 mL).
 - **Trustworthiness:** This quenching step is critical for safety and purity. It neutralizes the acidic and highly reactive phosphorus-based reagents, preventing uncontrolled reactions upon exposure to moisture and facilitating a clean extraction.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 250 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the resulting residue by silica gel column chromatography using a 4-5% ethyl acetate in petroleum ether solution as the eluent. This yields **4-Chloro-6-methylnicotinonitrile** as an off-white solid (Yield: 37%).

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **4-Chloro-6-methylnicotinonitrile**.

Structural Confirmation and Spectroscopic Analysis

Confirmation of the molecular structure is achieved through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

- **¹H NMR Spectroscopy:** The proton NMR spectrum provides definitive evidence of the structure. The reported chemical shifts are: ¹H NMR (CDCl₃): δ 8.75 (s, 1H), 7.38 (s, 1H), 2.65 (s, 3H)[3][4].
 - **Interpretation:** The two singlets at 8.75 and 7.38 ppm correspond to the two protons on the pyridine ring. The singlet at 2.65 ppm integrates to three protons, confirming the presence of the methyl group.
- **Mass Spectrometry:** The mass spectrum shows a molecular ion peak (M+1) at 153, which corresponds to the calculated molecular weight of the protonated molecule (C₇H₅ClN₂ + H⁺) [3][4]. This confirms the elemental composition of the synthesized product.

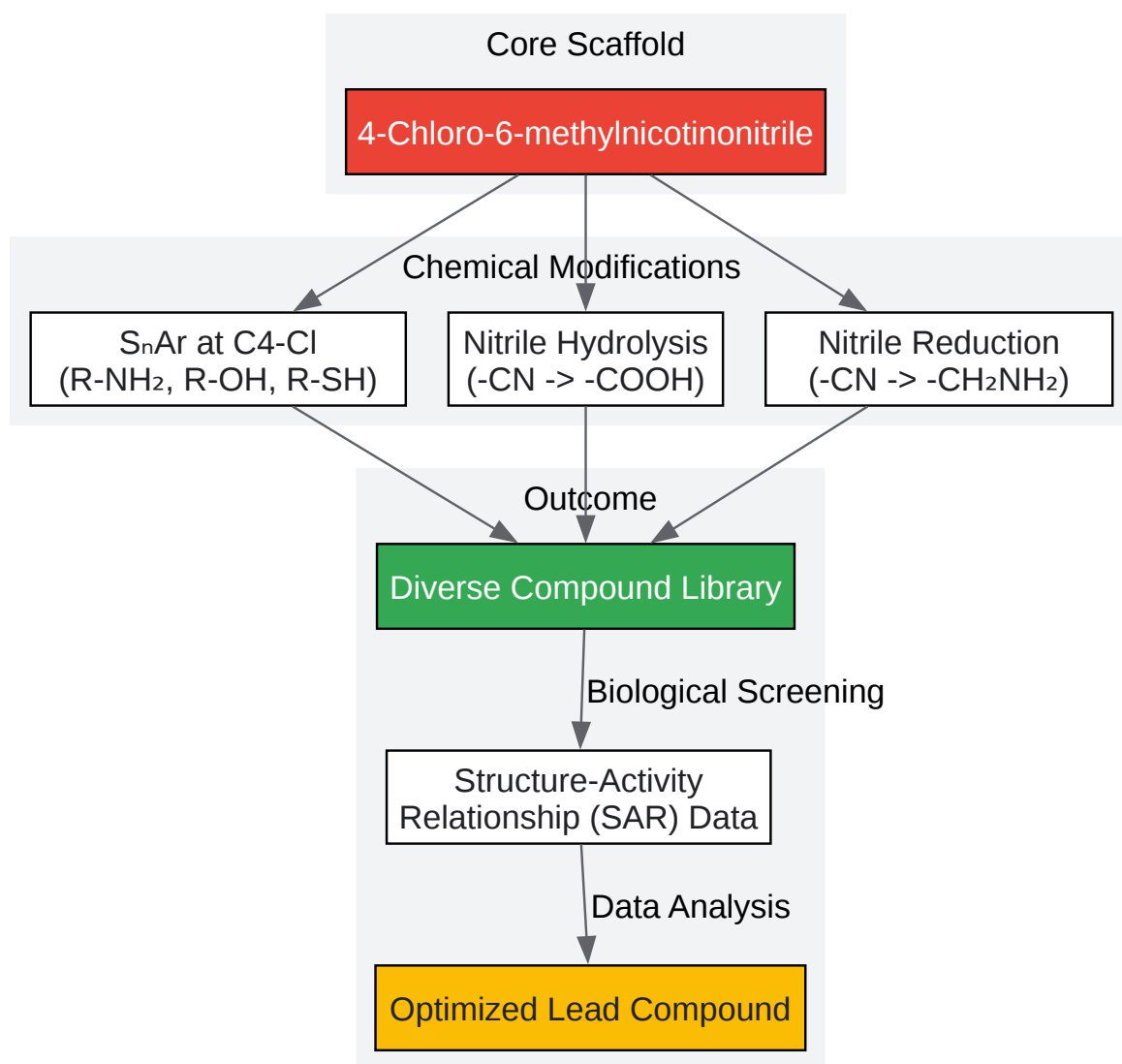
Role in Drug Discovery and Development

Nicotinonitrile derivatives are prominent scaffolds in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their synthetic accessibility for creating diverse chemical libraries[5]. **4-Chloro-6-methylnicotinonitrile** is a prime example of an intermediate designed for Structure-Activity Relationship (SAR) studies.

- **Synthetic Handle:** The chloro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution (S_NAr) reactions. This allows for the introduction of a wide variety of substituents (e.g., amines, alcohols, thiols), enabling the exploration of the chemical space around the core scaffold.
- **Scaffold for Library Synthesis:** The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification. This versatility is crucial in the lead optimization phase of drug discovery, where small structural changes can significantly impact biological activity and pharmacokinetic properties[6][7].
- **Application in CNS Disorders:** Related nicotinic acid derivatives have been identified as crucial building blocks for inhibitors of enzymes like D-amino acid oxidase (DAAO), which is a target for treating central nervous system disorders such as schizophrenia[5]. The

structural motifs present in **4-Chloro-6-methylnicotinonitrile** make it a valuable precursor for developing novel agents in this therapeutic area.

Conceptual Role in SAR Studies



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Caption: Role of the core scaffold in generating diverse libraries for SAR.

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